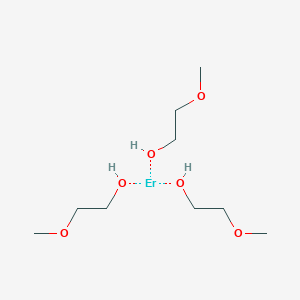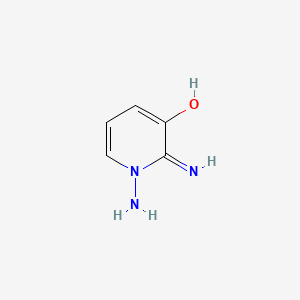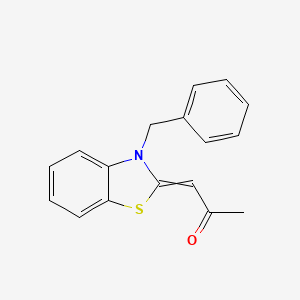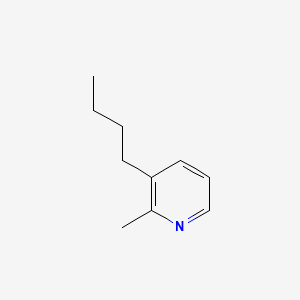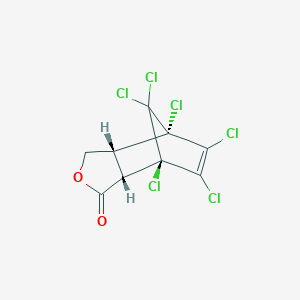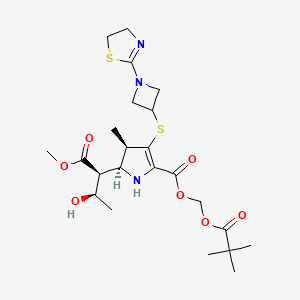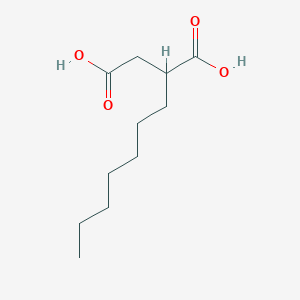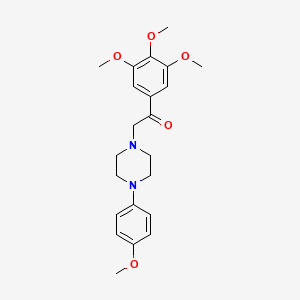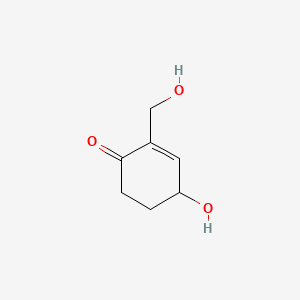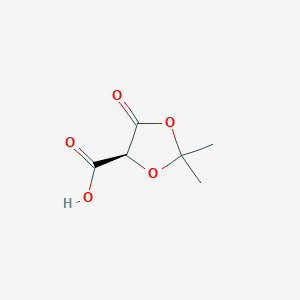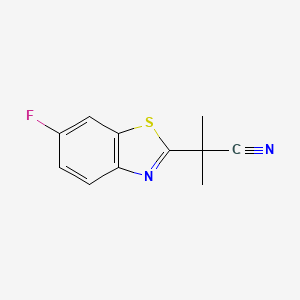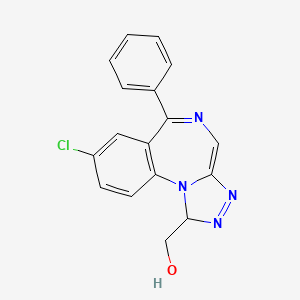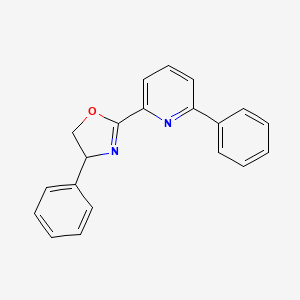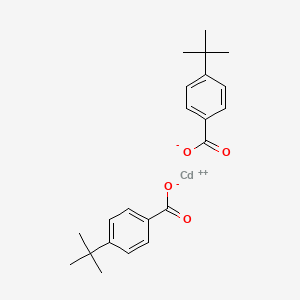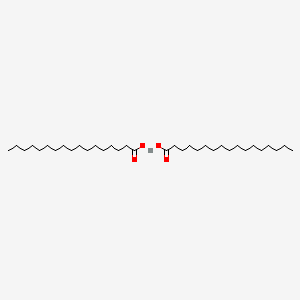
Zinc heptadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc heptadecanoate: is a zinc salt of heptadecanoic acid, also known as margaric acid. It is a compound with the molecular formula C34H66O4Zn
准备方法
Synthetic Routes and Reaction Conditions: Zinc heptadecanoate can be synthesized through the reaction of heptadecanoic acid with zinc oxide or zinc carbonate. The reaction typically involves heating the mixture to facilitate the formation of the zinc salt. The general reaction is as follows:
2 C17H35COOH + ZnO→(C17H35COO)2Zn + H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting heptadecanoic acid with zinc salts under controlled conditions. The process involves maintaining specific temperatures and pH levels to ensure the efficient formation of the desired product. The reaction is typically carried out in large reactors with continuous monitoring to optimize yield and purity.
化学反应分析
Types of Reactions: Zinc heptadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield zinc metal and heptadecanoic acid.
Substitution: It can participate in substitution reactions where the heptadecanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various organic reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Zinc oxide and heptadecanoic acid derivatives.
Reduction: Zinc metal and heptadecanoic acid.
Substitution: Various substituted zinc carboxylates depending on the reagents used.
科学研究应用
Zinc heptadecanoate has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other zinc-containing compounds and as a catalyst in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of lubricants, coatings, and as an additive in various industrial processes.
作用机制
The mechanism of action of zinc heptadecanoate involves its interaction with biological membranes and enzymes. Zinc ions play a crucial role in stabilizing the structure of proteins and enzymes, thereby influencing various biochemical pathways. The heptadecanoate moiety can interact with lipid membranes, affecting their fluidity and permeability.
相似化合物的比较
Zinc stearate: Another zinc salt of a fatty acid, commonly used as a lubricant and release agent.
Zinc palmitate: Similar in structure and used in cosmetics and pharmaceuticals.
Zinc oleate: Used in the production of paints and coatings.
Uniqueness: Zinc heptadecanoate is unique due to its specific chain length and the resulting physical and chemical properties. Its applications in research and industry are distinct from those of other zinc carboxylates, making it a valuable compound for specialized uses.
属性
CAS 编号 |
93028-41-2 |
|---|---|
分子式 |
C34H66O4Zn |
分子量 |
604.3 g/mol |
IUPAC 名称 |
zinc;heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
InChI 键 |
WJECRDPVMSNVCG-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


